molecular formula C13H12F3N3O2 B12170289 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

Cat. No.: B12170289
M. Wt: 299.25 g/mol
InChI Key: FHVGONWNABPGSK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an oxazole ring and a pyridine ring, both of which are known for their significant roles in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the oxazole intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride: A compound with a similar oxazole ring structure but different functional groups.

    4-(4,4-dimethyl-3-(6-(3-(oxazol-2-yl)propyl)pyridin-3-yl)-5-oxo-2-thioxoimidazolidin-1-yl)-3-fluoro-2-(trifluoromethyl)benzonitrile: A complex molecule with both oxazole and pyridine rings.

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C13H12F3N3O2/c1-7-10(8(2)21-19-7)5-12(20)18-9-3-4-11(17-6-9)13(14,15)16/h3-4,6H,5H2,1-2H3,(H,18,20)

InChI Key

FHVGONWNABPGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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